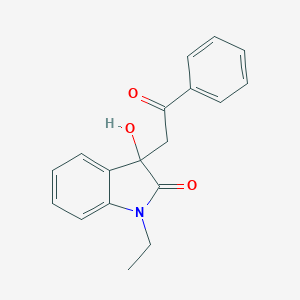![molecular formula C32H35NO6 B307752 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307752.png)
2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MitoQ, and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
MitoQ works by targeting the mitochondria, which are the powerhouses of the cell. It is able to accumulate in the mitochondria and act as an antioxidant, protecting the mitochondria from oxidative stress. MitoQ can also improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects
MitoQ has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, heart, and brain. MitoQ can also improve mitochondrial function and reduce the risk of mitochondrial dysfunction. Additionally, MitoQ has been shown to have anti-aging properties and can improve overall health and well-being.
Advantages and Limitations for Lab Experiments
MitoQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for the mitochondria and can be used to target mitochondrial dysfunction. However, MitoQ does have some limitations. It can be expensive to synthesize and may not be readily available for all researchers. Additionally, MitoQ can be toxic at high concentrations and must be used with caution.
Future Directions
There are several future directions for research on MitoQ. One area of interest is the potential use of MitoQ in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of MitoQ in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, there is potential for the use of MitoQ in anti-aging research and the prevention of age-related diseases.
Synthesis Methods
MitoQ is synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,4-dimethoxyphenol to form the intermediate 2,4-dimethoxyphenyl 2,3-dimethoxybenzoate. This intermediate is then reacted with N-phenylacetamide in the presence of a palladium catalyst to form the final product, MitoQ.
Scientific Research Applications
MitoQ has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, MitoQ has been shown to have neuroprotective properties and can protect against neurodegenerative diseases.
properties
Molecular Formula |
C32H35NO6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C32H35NO6/c1-31(2)14-21(34)29-25(16-31)39-26-17-32(3,4)15-22(35)30(26)28(29)19-11-12-23(24(13-19)37-5)38-18-27(36)33-20-9-7-6-8-10-20/h6-13,28H,14-18H2,1-5H3,(H,33,36) |
InChI Key |
SZZCEYOHEDJLCI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC(=O)NC5=CC=CC=C5)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC(=O)NC5=CC=CC=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B307672.png)
![5-(4-Propoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307674.png)
![3-[(2,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307675.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307676.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307677.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307680.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B307681.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B307683.png)
![7-Butyryl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307684.png)
![5-(2-Chloro-4,5-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307685.png)

![6-(3-Bromophenyl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307689.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307690.png)
![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)